10-Bromanthracen-9-borsäure

Übersicht

Beschreibung

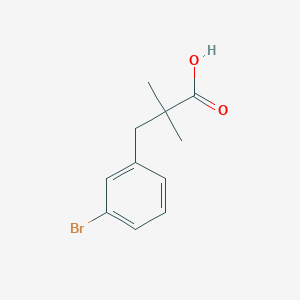

10-Bromoanthracene-9-boronic acid is a compound that serves as a key intermediate in the synthesis of various boron- and nitrogen-containing π-conjugated compounds. It is characterized by the presence of a bromine atom and a boronic acid group attached to an anthracene framework. This compound is of particular interest due to its potential applications in organic electronics, such as organic electroluminescent materials, and as a versatile ligand for transition metal compounds .

Synthesis Analysis

The synthesis of derivatives of 10-bromoanthracene-9-boronic acid involves various strategies, including Diels-Alder cycloaddition reactions under microwave conditions, which lead to substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes . Another approach includes the derivatization of chlorine-substituted 9,10-dihydro-9-aza-10-boraanthracene, taking advantage of the transformable B-Cl moiety to introduce various aryl substituents . Additionally, the synthesis of 9-mesityl-9,10-dihydro-9-boraanthracene and its subsequent conversion to various substituted derivatives through reactions with electrophiles has been reported . A novel potential tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, was synthesized using a modified Buchwald's method, showcasing the versatility of bromoanthracene derivatives in ligand synthesis .

Molecular Structure Analysis

The molecular structure of 10-bromoanthracene-9-boronic acid derivatives is characterized by the anthracene core, which provides a rigid, planar structure conducive to π-conjugation. The presence of the boron atom introduces Lewis acidic properties, which can influence the electronic nature of the compound. For instance, the 1,8-bis(dimethylamino)-9-borylanthracene derivatives exhibit unsymmetrical structures with coordination of only one NMe2 group toward the central boron atom, although the energy difference between unsymmetrical and symmetrical structures is very small . The structural versatility of these compounds allows for the synthesis of a wide range of derivatives with varying electronic properties.

Chemical Reactions Analysis

The chemical reactivity of 10-bromoanthracene-9-boronic acid derivatives is diverse, with the ability to undergo various organic transformations. For example, the 9-mesityl-9-boraanthracene anion, obtained by proton abstraction, can be converted into derivatives substituted at C-10 . The bromoanthracene moiety can also participate in Suzuki coupling reactions to synthesize electroluminescent materials, as demonstrated in the synthesis of 9-(1-naphthyl)-10-(2-naphthyl) anthracene . Furthermore, cyclo-condensation reactions involving 10-bromoanthracene-9-boronic acid can lead to novel three-coordinate benzodiazaborole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-bromoanthracene-9-boronic acid derivatives are influenced by the substituents attached to the anthracene core and the boron atom. These properties include photophysical characteristics, such as absorption and emission spectra, which are crucial for applications in organic electronics. For instance, the electroluminescent material 9-(1-naphthyl)-10-(2-naphthyl) anthracene exhibits strong absorption bands and emits blue light, indicating its potential as a blue-emitting material . The presence of the boron atom also imparts Lewis acidity, which can affect the reactivity and coordination chemistry of the derivatives .

Wissenschaftliche Forschungsanwendungen

Organische Elektronik

10-Bromanthracen-9-borsäure: wird als Reaktant bei der Synthese von organischen elektronischen Materialien verwendet . Ihre Borsäuregruppe ermöglicht Suzuki-Kreuzkupplungsreaktionen, die entscheidend für die Herstellung von konjugierten Polymeren und kleinen Molekülen sind, die die aktiven Schichten in Geräten wie organischen Leuchtdioden (OLEDs) bilden .

Biologische Bildgebung

Im Bereich der biologischen Bildgebung werden Derivate von This compound wegen ihrer fluoreszierenden Eigenschaften untersucht. Diese Verbindungen können aufgrund ihrer Fähigkeit, beim Anregen Licht zu emittieren, als Sonden verwendet werden, was für die Verfolgung und Bildgebung biologischer Prozesse wertvoll ist .

OLED-Materialien

Die Derivate der Verbindung wurden für die Verwendung in OLEDs untersucht, insbesondere als Emitter. Das elektronenarme Boratom in diesen Organoborverbindungen kann die photophysikalischen Eigenschaften verbessern, wodurch sie für den Einsatz in Displaytechnologien geeignet sind .

Fluorogene Sensoren

This compound: ist ein Vorläufer bei der Synthese von fluorogenen Sensoren. Diese Sensoren können bestimmte Ionen oder Moleküle erkennen, indem sie ein fluoreszierendes Signal erzeugen, das in verschiedenen analytischen Anwendungen nützlich ist .

Photophysikalische Forschung

Diese Borsäure ist ein wichtiger Bestandteil bei der Untersuchung der photophysikalischen Eigenschaften organischer Verbindungen. Ihre Einbindung in molekulare Strukturen hilft beim Verständnis von Lichtabsorption, -emission und Energieübertragungsprozessen .

Organobor-Farbstoffe

Die Verbindung ist entscheidend für die Herstellung von Organobor-Farbstoffen. Diese Farbstoffe weisen einzigartige Absorptions- und Emissionseigenschaften auf, die für bestimmte Anwendungen fein abgestimmt werden können, z. B. bei der Entwicklung neuer Materialien mit gewünschten optischen Eigenschaften .

Safety and Hazards

10-Bromoanthracene-9-boronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

10-Bromoanthracene-9-boronic acid is a boronic acid derivative used in organic synthesis Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

It is known to be a reactant in suzuki cross-coupling reactions and palladium-catalyzed 1,4-addition reactions . In these reactions, the boronic acid moiety forms a complex with a palladium catalyst, which then undergoes a transmetallation reaction with an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids, in general, are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .

Pharmacokinetics

Boronic acids are generally known to have good oral bioavailability and can be absorbed well in the gastrointestinal tract . The impact of these properties on the bioavailability of 10-Bromoanthracene-9-boronic acid would need further investigation.

Result of Action

Given its use in organic synthesis, it is likely that its primary effects are seen at the chemical level, influencing the formation of new compounds through its participation in various reactions .

Action Environment

The action, efficacy, and stability of 10-Bromoanthracene-9-boronic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and has a melting point of 165-169 °C . Therefore, temperature can affect its physical state and potentially its reactivity. Additionally, the compound should be stored in a well-ventilated place and kept in a tightly closed container , suggesting that exposure to air and moisture could affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

10-Bromoanthracene-9-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the Suzuki cross-coupling reactions . The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product.

Cellular Effects

The effects of 10-Bromoanthracene-9-boronic acid on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 10-Bromoanthracene-9-boronic acid exerts its effects through binding interactions with biomolecules. It forms boronate esters with diols and other nucleophiles, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The exact molecular mechanisms of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Bromoanthracene-9-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 10-Bromoanthracene-9-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to cellular structures and disruption of metabolic pathways.

Metabolic Pathways

10-Bromoanthracene-9-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, 10-Bromoanthracene-9-boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biochemical activity. The transport and distribution mechanisms are critical for understanding the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 10-Bromoanthracene-9-boronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Eigenschaften

IUPAC Name |

(10-bromoanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BBrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVOIVPFJSKYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584416 | |

| Record name | (10-Bromoanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

641144-16-3 | |

| Record name | (10-Bromoanthracen-9-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromoanthracene-9-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 10-Bromoanthracene-9-boronic acid in the synthesis described in the paper?

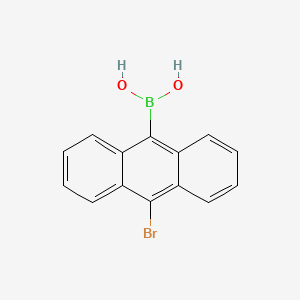

A1: 10-Bromoanthracene-9-boronic acid acts as a crucial precursor in the synthesis of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. The reaction proceeds via a cyclo-condensation reaction with o-phenylenediamine, where the boronic acid moiety reacts with the amine groups, leading to the formation of the desired product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)